molecular formula C12H9BrO2 B3190944 Methyl 4-bromo-2-naphthoate CAS No. 5043-29-8

Methyl 4-bromo-2-naphthoate

Cat. No.: B3190944
CAS No.: 5043-29-8
M. Wt: 265.1 g/mol
InChI Key: XJBIPEKBFHLNHO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-naphthoate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 4-position and a methoxycarbonyl group at the 2-position of the naphthalene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In these reactions, the bromine atom can be lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Brominated compounds are often involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-naphthoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-naphthoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed:

    Substitution: Formation of various substituted naphthoates.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-bromo-2-naphthol.

Scientific Research Applications

Methyl 4-bromo-2-naphthoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 4-bromo-2-naphthoate can be compared with other brominated naphthoates such as:

    Methyl 6-bromo-2-naphthoate: Similar structure but with the bromine atom at the 6-position.

    Methyl 3-bromo-2-naphthoate: Bromine atom at the 3-position.

    Methyl 2-bromo-1-naphthoate: Bromine atom at the 2-position of a different naphthalene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in selective synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-bromonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBIPEKBFHLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279832
Record name Methyl 4-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-29-8
Record name Methyl 4-bromo-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5043-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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